3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
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Overview
Description
3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the third position and a trifluoromethylpyridinyl group at the fourth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to introduce a nitro group at the desired position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Chlorination: The amino group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Coupling with Pyridine Derivative: The chlorinated aniline is then coupled with 5-(trifluoromethyl)pyridin-2-ol in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Iron powder, catalytic hydrogenation, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is used as a building block for the synthesis of more complex molecules. It is utilized in the development of novel materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the chloro group may influence its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenol: Similar structure but with a hydroxyl group instead of an amino group.
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline: Lacks the chloro group.
3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid: Contains a carboxylic acid group instead of an amino group.
Uniqueness
3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is unique due to the presence of both the chloro and trifluoromethylpyridinyl groups. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c13-9-5-8(17)2-3-10(9)19-11-4-1-7(6-18-11)12(14,15)16/h1-6H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVIOWBCIZNCQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515364 |
Source
|
Record name | 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72045-93-3 |
Source
|
Record name | 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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